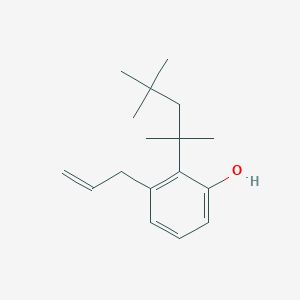
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a prop-2-en-1-yl group and a 2,4,4-trimethylpentan-2-yl group attached to the phenol ring, making it a unique and potentially interesting molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
2,4,6-Trimethylphenol: A phenol derivative with three methyl groups attached to the aromatic ring.
4-Allyl-2,6-dimethoxyphenol: A phenol derivative with an allyl group and two methoxy groups attached to the aromatic ring.
Uniqueness
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other phenol derivatives. Its unique structure may also lead to specific interactions in biological systems or specialized applications in industry.
属性
CAS 编号 |
113818-38-5 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC 名称 |
3-prop-2-enyl-2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H26O/c1-7-9-13-10-8-11-14(18)15(13)17(5,6)12-16(2,3)4/h7-8,10-11,18H,1,9,12H2,2-6H3 |
InChI 键 |
WRFRBYDKEPHNRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=C(C=CC=C1O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


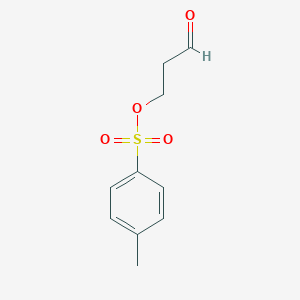
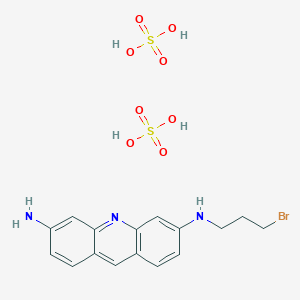
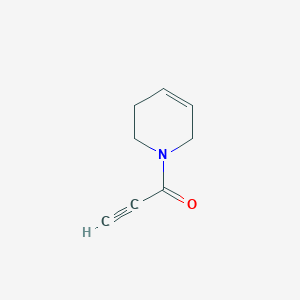
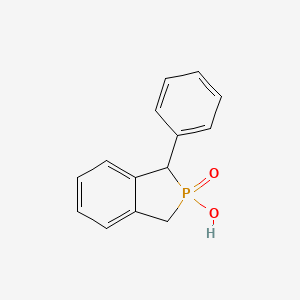
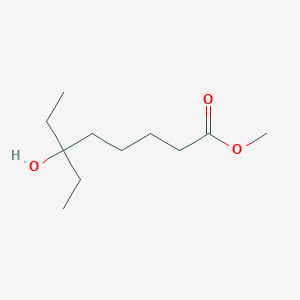
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
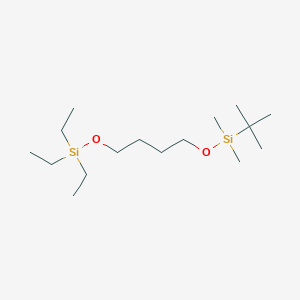

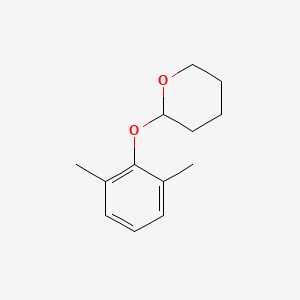
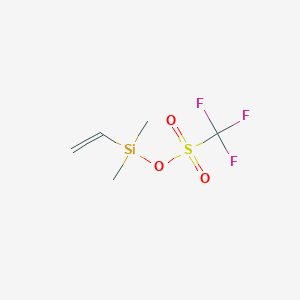
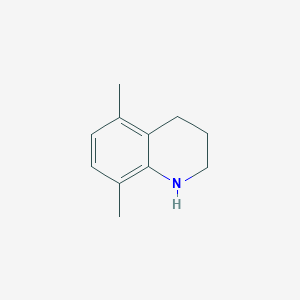
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
